methyl 2-ethynylcyclopropane-1-carboxylate
Description
Methyl 2-ethynylcyclopropane-1-carboxylate is a cyclopropane derivative featuring an ethynyl (C≡CH) substituent at the 2-position and a methyl ester group at the 1-position. Cyclopropane rings are known for their high ring strain, which confers unique reactivity in organic synthesis, particularly in cycloaddition reactions and ring-opening transformations. The ethynyl group enhances this reactivity, enabling applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 2-ethynylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-3-5-4-6(5)7(8)9-2/h1,5-6H,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIXUVYYEOQGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethynylcyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the cyclopropanation of an alkyne precursor. For instance, the reaction of an alkyne with a diazo compound in the presence of a transition metal catalyst can yield the desired cyclopropane derivative. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethynylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclopropane derivatives .
Scientific Research Applications
Methyl 2-ethynylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of cyclopropane derivatives on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-ethynylcyclopropane-1-carboxylate involves its reactivity due to the strained cyclopropane ring and the presence of the ethynyl group. These features make the compound highly reactive in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural Analogs and Physical Properties
Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Methyl 2-ethynylcyclopropane-1-carboxylate | Not provided | C₇H₈O₂ | 140.14 (calculated) | Ethynyl, methyl ester |
| Ethyl 2-methylcyclopropane-1-carboxylate | 20913-25-1 | C₇H₁₂O₂ | 128.16 | Methyl, ethyl ester |
| Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate | 2060030-96-6 | C₉H₁₆O₂ | 156.22 | Isopropyl, methyl ester |
| (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate | 138457-95-1 | C₇H₁₃NO₂ | 143.18 | Amino, ethyl, methyl ester |
Key Observations :
- Steric Effects : Bulkier substituents (e.g., isopropyl in Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate) reduce ring strain but may hinder reaction accessibility .
- Molecular Weight : The ethynyl derivative has a lower molecular weight than analogs with branched alkyl chains, which could influence volatility or solubility .
Biological Activity
Methyl 2-ethynylcyclopropane-1-carboxylate (MECC) is a compound of significant interest due to its biological activity, particularly in plant physiology and its potential applications in agricultural and pharmaceutical fields. This article provides a comprehensive overview of the biological activity of MECC, including its mechanism of action, biochemical pathways, and relevant case studies.
Target Interaction:
MECC acts as a structural analog of 1-aminocyclopropane-1-carboxylate (ACC), a key precursor in the biosynthesis of ethylene, a vital plant hormone. The compound interacts with ethylene receptors, mimicking ACC's action and influencing ethylene-related processes in plants.
Biochemical Pathways:
MECC is involved in the ethylene biosynthetic pathway. Ethylene regulates numerous developmental processes such as fruit ripening, flower senescence, and responses to biotic and abiotic stresses. The compound enhances ethylene production by competitively binding to ACC oxidase, thereby increasing the levels of ethylene in plant tissues .
Cellular Effects
The application of MECC has been shown to induce various physiological responses in plants:
- Root Development: MECC promotes root hair formation and inhibits root elongation, which can enhance nutrient uptake.
- Fruit Ripening: The compound accelerates the ripening process in postharvest fruits, making it valuable for agricultural applications.
Case Studies
-
Ethylene Production Enhancement:
A study demonstrated that MECC significantly increased ethylene production in Arabidopsis thaliana when applied at varying concentrations. The results showed a dose-dependent response, with higher concentrations leading to greater ethylene output . -
Impact on Plant Immune Responses:
Research indicated that MECC modulates plant immune responses by influencing the levels of ACC and ethylene. This modulation affects the plant's ability to interact with beneficial bacteria and pathogens, highlighting its role in plant defense mechanisms .
Biochemical Analysis
The compound's interaction with key enzymes involved in ethylene biosynthesis is crucial for understanding its biological activity:
| Enzyme | Role in Ethylene Biosynthesis | Effect of MECC |
|---|---|---|
| ACC Synthase (ACS) | Converts S-adenosyl-L-methionine (SAM) to ACC | Increases ACC production |
| ACC Oxidase (ACO) | Converts ACC to ethylene | Enhances ethylene production |
Temporal and Dosage Effects
Stability: Laboratory studies indicate that MECC remains stable over time while retaining its biological activity. This stability is essential for practical applications in agriculture.
Dosage Response: The effects of MECC vary significantly with dosage. Lower doses may stimulate growth responses, while higher doses can lead to enhanced ripening and stress responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
